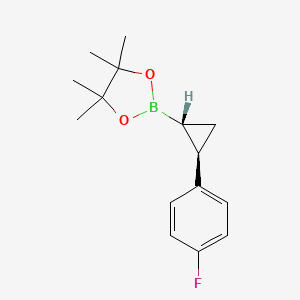![molecular formula C24H22N2O3 B2449480 2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 371209-66-4](/img/structure/B2449480.png)
2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-DIMETHOXYPHENYL)-5-PHENYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” is a chemical compound with the linear formula C24H22N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
Benzoxazines, such as the compound , can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . Various synthetic methods have been reported, including condensation reactions between an amine, a phenol, and formaldehyde . Other methods involve the reaction of 2-aminophenols with β-diketones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoxazine core, which is a bicyclic heterocyclic compound consisting of a benzene ring fused to an oxazine ring . The compound has a linear formula of C24H22N2O3 .Chemical Reactions Analysis
Benzoxazines undergo a range of reactions. They can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . They can also undergo thermal ring-opening polymerization . Other reactions include reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of pyrazolo[1,5-c][1,3]benzoxazines, including derivatives similar to the compound , involves multi-component cyclo-condensation reactions. These compounds have been synthesized using techniques like microwave-assisted synthesis in aqueous media, demonstrating their chemical versatility and potential for diverse applications (Kendre, Landge, & Bhusare, 2015).
Advanced methods like intramolecular [3+2] cycloaddition reactions have been utilized for the preparation of pyrazolo[1,5-c][1,3]benzoxazines. This technique highlights the compound's structural complexity and potential for creating novel chemical entities (Shimizu, Hayashi, Miki, & Teramura, 1990).
Biological Activities
Various derivatives of pyrazolo[1,5-c][1,3]benzoxazine have been explored for their antimicrobial and anti-inflammatory properties. This indicates the potential of these compounds in therapeutic applications, particularly in addressing infections and inflammation-related conditions (Mandzyuk et al., 2020).
Some novel pyrazole derivatives have shown significant antimicrobial activity, suggesting the usefulness of these compounds in developing new antimicrobial agents. This is particularly relevant in the current context of increasing antibiotic resistance (Mohamed, Khalile, Ismail, & Kadh, 2006).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as benzoxazines, have been reported to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Mode of Action
Benzoxazines, a class of compounds to which this molecule belongs, are known to interact with their targets through various mechanisms . The interaction often involves the formation and breaking of bonds between the compound and its target, leading to changes in the system’s potential energy .
Biochemical Pathways
Benzoxazines are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
The compound’s molecular weight (4209 g/mol) and its linear formula (C24H21ClN2O3) are known .
Result of Action
Similar compounds have been reported to exhibit various pharmacological effects, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-27-22-13-12-17(14-23(22)28-2)19-15-20-18-10-6-7-11-21(18)29-24(26(20)25-19)16-8-4-3-5-9-16/h3-14,20,24H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDHREMDDJXHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)


![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)


![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)